3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
3-(4-ethoxy-3,5-dimethylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H21N3O2/c1-4-20-14-10(2)8-12(9-11(14)3)15-18-16(21-19-15)13-6-5-7-17-13/h8-9,13,17H,4-7H2,1-3H3 |
InChI Key |
HHQKSSOYJCJEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)C2=NOC(=N2)C3CCCN3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-3,5-dimethylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with two structurally related analogs from the evidence:
Key Observations:
- Lipophilicity: The target compound’s logP (~2.8) is lower than the bromophenyl analog (~3.2) due to the ethoxy group’s polarity, which may improve aqueous solubility.
- Substituent Effects: The 4-ethoxy-3,5-dimethylphenyl group introduces steric hindrance and electron-donating effects, contrasting with the bromophenyl analog’s electron-withdrawing bromine.
- Biological Relevance: The quinoline sulfonyl derivatives in demonstrate potent EGFR inhibition, highlighting the role of bulky, planar groups (e.g., quinoline) in targeting kinase active sites . The target compound’s pyrrolidine may facilitate interactions with acidic residues in enzymes.
Q & A
Advanced Research Question
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps .
- Green Solvents : Replace DMSO with cyclopentyl methyl ether (CPME) to reduce toxicity .
- In-Line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .
How do structural modifications (e.g., substituent changes on the phenyl ring) influence the compound’s physicochemical properties?
Advanced Research Question
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups increase oxidative stability but reduce solubility .
- Hydrophobic Substituents : Ethoxy groups enhance membrane permeability (LogP ~2.5) compared to methoxy (LogP ~1.8) .
- Steric Effects : Bulky 3,5-dimethyl groups on the phenyl ring hinder rotation, stabilizing bioactive conformations .
What in vitro and in vivo models are suitable for assessing the compound’s pharmacokinetics?
Advanced Research Question
- In Vitro : Caco-2 cells evaluate intestinal absorption; microsomal stability tests (human liver microsomes) predict metabolic clearance .
- In Vivo : Rodent models measure oral bioavailability (%F) and half-life (t). For example, oxadiazole analogs show t = 4–6 hours in mice .
How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
